Tevenel
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Tevenel undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced using common reducing agents.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of this compound, while reduction can produce reduced derivatives .
Scientific Research Applications
Tevenel has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential antibacterial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Tevenel exerts its effects by binding to the 23S ribosomal RNA component of the bacterial 50S ribosomal subunit, inhibiting the peptidyl transferase activity of the bacterial ribosome. This prevents protein chain elongation, leading to the inhibition of bacterial protein synthesis .
Comparison with Similar Compounds
Tevenel is unique compared to other sulfamoyl analogues of chloramphenicol due to its specific chemical structure and biological activity. Similar compounds include:
Biological Activity
Tevenel, a sulfamoyl analog of chloramphenicol, has garnered attention for its unique biological activities, particularly in the fields of microbiology and cellular biology. This article delves into the compound's mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.
This compound's chemical structure distinguishes it from other chloramphenicol derivatives. Its primary mechanism involves binding to the 23S ribosomal RNA of the bacterial 50S ribosomal subunit. This interaction inhibits peptidyl transferase activity, effectively blocking protein synthesis in bacteria . Additionally, this compound has been identified as a potent inhibitor of mitochondrial protein synthesis, which is significant given its implications for both bacterial and mammalian cells .
Comparison with Similar Compounds
This compound's biological activity can be compared to that of other chloramphenicol derivatives. The following table summarizes key differences:
Compound | Mechanism of Action | Biological Activity | Clinical Use |
---|---|---|---|
This compound | Inhibits mitochondrial protein synthesis | Antibacterial, anticancer potential | Not used clinically |
Chloramphenicol | Inhibits bacterial protein synthesis | Broad-spectrum antibacterial | Used clinically |
Thiamphenicol | Similar to chloramphenicol | Antibacterial with lower toxicity | Limited veterinary use |
Antibacterial Properties
This compound has shown significant antibacterial properties in vitro. Studies indicate that it is a stronger inhibitor of peptide bond formation compared to thiamphenicol, highlighting its potential as an effective antibacterial agent against resistant strains . The compound's efficacy was demonstrated in a study where it inhibited the growth of various bacterial species at concentrations as low as 100 µg/ml .
Anticancer Potential
Research has also explored this compound's anticancer properties. In one study, mammalian cells resistant to this compound were characterized, revealing that these cells exhibited stable resistance over multiple generations. This resistance was linked to altered mitochondrial function, suggesting that this compound may affect cellular metabolism in cancerous cells .
Case Studies
- Mitochondrial Resistance : A study involving LMTK- cells treated with this compound showed that resistant clones maintained growth rates similar to non-treated controls despite high concentrations of the drug. This indicates a potential mechanism for resistance that could inform future cancer treatment strategies .
- Inhibition Studies : In another experiment, isolated mitochondria from resistant cells demonstrated reduced sensitivity to both this compound and D-chloramphenicol, suggesting a specific adaptation in mitochondrial protein synthesis pathways .
Properties
IUPAC Name |
2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-sulfamoylphenyl)propan-2-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O5S/c12-10(13)11(18)15-8(5-16)9(17)6-1-3-7(4-2-6)21(14,19)20/h1-4,8-10,16-17H,5H2,(H,15,18)(H2,14,19,20)/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HODRFAVLXIFVTR-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00962856 | |
Record name | 2,2-Dichloro-N-[1,3-dihydroxy-1-(4-sulfamoylphenyl)propan-2-yl]ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00962856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4302-95-8 | |
Record name | N-[(1R,2R)-2-[4-(Aminosulfonyl)phenyl]-2-hydroxy-1-(hydroxymethyl)ethyl]-2,2-dichloroacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4302-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tevenel | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004302958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Dichloro-N-[1,3-dihydroxy-1-(4-sulfamoylphenyl)propan-2-yl]ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00962856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-((1R,2R)-2-(4-(AMINOSULFONYL)PHENYL)-2-HYDROXY-1-(HYDROXYMETHYL)ETHYL)-2,2-DICHLOROACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3544PD7H4A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.